molecular formula C14H17N5OS B1208383 1-[[(1,3-Dimethyl-4-pyrazolyl)-oxomethyl]amino]-3-(4-methylphenyl)thiourea

1-[[(1,3-Dimethyl-4-pyrazolyl)-oxomethyl]amino]-3-(4-methylphenyl)thiourea

Cat. No. B1208383
M. Wt: 303.39 g/mol
InChI Key: UMWSNLSHTPSJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(1,3-dimethyl-4-pyrazolyl)-oxomethyl]amino]-3-(4-methylphenyl)thiourea is an aromatic amide and a member of pyrazoles.

Scientific Research Applications

Synthesis and Derivative Formation

1-[[(1,3-Dimethyl-4-pyrazolyl)-oxomethyl]amino]-3-(4-methylphenyl)thiourea is involved in the synthesis of various heterocyclic compounds. For example, El‐Metwally and Khalil (2010) demonstrated its use in creating new pyrazole derivatives, highlighting its role in expanding chemical libraries (El‐Metwally & Khalil, 2010). Similarly, research by Yeo and Tiekink (2019) focused on synthesizing and characterizing this compound, contributing to the knowledge base of thiourea derivatives (Yeo & Tiekink, 2019).

Applications in Medicinal Chemistry

This compound plays a significant role in the development of potential medicinal agents. For instance, Abdellatif et al. (2014) explored its derivatives for antitumor activity, highlighting its potential in cancer research (Abdellatif et al., 2014). Additionally, research by Soliman (1979) into sulfonylurea and thiourea derivatives, including those related to this compound, suggested potential antidiabetic applications (Soliman, 1979).

properties

Product Name

1-[[(1,3-Dimethyl-4-pyrazolyl)-oxomethyl]amino]-3-(4-methylphenyl)thiourea

Molecular Formula

C14H17N5OS

Molecular Weight

303.39 g/mol

IUPAC Name

1-[(1,3-dimethylpyrazole-4-carbonyl)amino]-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C14H17N5OS/c1-9-4-6-11(7-5-9)15-14(21)17-16-13(20)12-8-19(3)18-10(12)2/h4-8H,1-3H3,(H,16,20)(H2,15,17,21)

InChI Key

UMWSNLSHTPSJBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CN(N=C2C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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